molecular formula C13H15NO5 B10767285 Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate

Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate

Cat. No.: B10767285
M. Wt: 265.26 g/mol
InChI Key: WFBBISJLIGYSGF-HORMHSFOSA-N
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Description

Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is a chemical compound known for its unique structure and properties. It is a derivative of phenylpropanoid, a class of organic compounds that are biosynthesized by plants. This compound is characterized by the presence of a methyl ester group, a dihydroxyphenyl group, and a prop-2-enoyl group, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and L-alanine.

    Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with L-alanine in the presence of a suitable catalyst to form the intermediate compound.

    Esterification: The intermediate compound is then subjected to esterification using methanol and an acid catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The prop-2-enoyl group can be reduced to form saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated ester derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The biological activity of Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is primarily attributed to its ability to interact with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: Similar structure with a dihydroxyphenyl group and a prop-2-enoyl group.

    Ferulic Acid: Contains a methoxy group in addition to the dihydroxyphenyl group.

    Chlorogenic Acid: Ester of caffeic acid and quinic acid.

Uniqueness

Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is unique due to the presence of the methyl ester group, which can influence its solubility and reactivity compared to similar compounds

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate

InChI

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4-/t8-/m0/s1

InChI Key

WFBBISJLIGYSGF-HORMHSFOSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)/C=C\C1=CC(=C(C=C1)O)O

Canonical SMILES

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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